molecular formula C11H12N2O B102189 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one CAS No. 4578-58-9

6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B102189
CAS No.: 4578-58-9
M. Wt: 188.23 g/mol
InChI Key: KQVXOJQOQRTUDA-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634580. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview

Medicinal Chemistry and Pharmacology

Research on pyridazinone compounds, such as ABT-963, demonstrates the therapeutic potential of this class of compounds in medicinal chemistry. ABT-963 is identified as a selective cyclooxygenase-2 (COX-2) inhibitor with significant anti-inflammatory potency and gastric safety in animal models. This suggests that structurally related compounds, including 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, could have applications in the development of new anti-inflammatory drugs (Asif, 2016).

Environmental Science

In the context of environmental science, studies on synthetic phenolic antioxidants (SPAs) shed light on the environmental occurrence, human exposure, and toxicity of chemical compounds used in industrial and commercial products to extend shelf life. Compounds like this compound might share similar environmental behaviors and effects, emphasizing the importance of understanding their impact on ecosystems and human health (Liu & Mabury, 2020).

Organic Synthesis and Chemical Analysis

The versatility of pyridazinone compounds in organic synthesis is highlighted through their use as building blocks for the synthesis of various heterocyclic compounds. Research demonstrates the reactivity and application of such compounds in generating a diverse array of heterocycles, indicating that this compound could serve as a valuable precursor in the synthesis of novel organic compounds with potential pharmaceutical or material applications (Gomaa & Ali, 2020).

Properties

IUPAC Name

6-methyl-2-phenyl-4,5-dihydropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-7-8-11(14)13(12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVXOJQOQRTUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196618
Record name 4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4578-58-9
Record name 4,5-Dihydro-6-methyl-2-phenyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4578-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004578589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4578-58-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50989
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dihydro-6-methyl-2-phenylpyridazin-3(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-6-methyl-2-phenylpyridazin-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Customer
Q & A

Q1: What is the molecular structure of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one and are there any interesting features about its conformation?

A1: this compound has the molecular formula C11H12N2O []. The research paper focuses on characterizing the crystal structure of the molecule. Notably, the pyridazine ring within the molecule adopts a skew-boat conformation. Additionally, the phenyl ring and the pyridazine ring are not coplanar, exhibiting a dihedral angle of 53.27° between them [].

Q2: How do the molecules of this compound interact with each other in the solid state?

A2: In the crystal form, individual molecules of this compound are connected through intermolecular interactions. Specifically, these interactions include C—H⋯O hydrogen bonds and C—H⋯π interactions, where the methyl group and the phenyl ring of neighboring molecules are involved [].

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